[(3-Phenylpropyl)thio]acetic acid [(3-Phenylpropyl)thio]acetic acid
Brand Name: Vulcanchem
CAS No.: 30134-08-8
VCID: VC1973006
InChI: InChI=1S/C11H14O2S/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
SMILES: C1=CC=C(C=C1)CCCSCC(=O)O
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol

[(3-Phenylpropyl)thio]acetic acid

CAS No.: 30134-08-8

Cat. No.: VC1973006

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

[(3-Phenylpropyl)thio]acetic acid - 30134-08-8

Specification

CAS No. 30134-08-8
Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
IUPAC Name 2-(3-phenylpropylsulfanyl)acetic acid
Standard InChI InChI=1S/C11H14O2S/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Standard InChI Key BGBJUCFBIKHHMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCSCC(=O)O
Canonical SMILES C1=CC=C(C=C1)CCCSCC(=O)O

Introduction

Chemical Properties and Structure

[(3-Phenylpropyl)thio]acetic acid (CAS No. 30134-08-8) is an organosulfur compound featuring a thioether linkage between a phenylpropyl group and an acetic acid moiety. This compound is also known by several synonyms including 2-((3-Phenylpropyl)thio)acetic acid, 2-[(3-phenylpropyl)sulfanyl]acetic acid, and 2-(3-phenylpropylsulfanyl)acetic acid .

Physical and Chemical Characteristics

The compound has a molecular formula of C₁₁H₁₄O₂S with a molecular weight of 210.29 g/mol . The molecular structure features a phenyl ring connected to a three-carbon propyl chain, which is further linked to an acetic acid group via a sulfur atom. This arrangement creates a molecule with both hydrophobic (phenylpropyl) and hydrophilic (carboxylic acid) regions, contributing to its physicochemical properties and potential biological interactions.

Structural Characteristics and Reactivity

The thioether linkage (C-S-C) in [(3-Phenylpropyl)thio]acetic acid is a key structural feature that influences its chemical reactivity. This sulfur-containing functional group can undergo various chemical transformations, including:

  • Oxidation reactions: The sulfur atom can be oxidized to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) depending on the oxidizing agent and reaction conditions.

  • Nucleophilic substitution: The carboxylic acid group can participate in esterification or amide formation reactions.

  • Complexation with metal ions: The sulfur atom can coordinate with various metal ions, potentially forming coordination complexes.

These structural characteristics and reactivity patterns make [(3-Phenylpropyl)thio]acetic acid a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research.

Applications in Research and Development

[(3-Phenylpropyl)thio]acetic acid and structurally related compounds have found applications in various research domains, with particular emphasis on pharmaceutical and medicinal chemistry.

Pharmaceutical Research Applications

The most significant applications of [(3-Phenylpropyl)thio]acetic acid appear to be in pharmaceutical research, particularly in the development of peptide and peptidomimetic compounds. Evidence from patent literature suggests its relevance in the following areas:

  • As a structural component in dipeptide derivatives, particularly those related to cholecystokinin (CCK) analogues .

  • In the development of N-substituted cycloalkyl and polycycloalkyl alpha-substituted compounds with potential therapeutic applications .

  • As a building block in the synthesis of compounds with potential applications in treating conditions such as obesity, hypersecretion of gastric acid, and gastrin-dependent tumors .

These applications leverage the structural features of [(3-Phenylpropyl)thio]acetic acid, particularly its ability to introduce a thioether linkage into pharmaceutical compounds, potentially modifying their pharmacokinetic or pharmacodynamic properties.

Receptor Binding Studies

Research indicates that compounds structurally related to [(3-Phenylpropyl)thio]acetic acid have been investigated for their receptor binding properties, particularly:

  • CCK receptor binding: Derivatives containing the [(3-phenylpropyl)thio]acetic acid moiety have shown binding affinity to cholecystokinin receptors, specifically CCK-B receptors .

  • Selective receptor targeting: Some compounds incorporating this structural element have demonstrated selectivity between different receptor subtypes (e.g., CCK-A vs. CCK-B receptors) .

Table 1 below summarizes reported receptor binding data for compounds containing or related to [(3-Phenylpropyl)thio]acetic acid moieties:

Compound TypeReceptorBinding Affinity (IC₅₀)Selectivity Ratio (CCK-A/B)
Thioether derivativeCCK-B0.3 nM700
Sulfone derivativeCCK-B0.2 nM1000
Related phenylpropyl compoundCCK-B0.3 nM220

Table 1: Receptor binding data for compounds related to [(3-Phenylpropyl)thio]acetic acid

Structure-Activity Relationships

Studies on compounds containing the [(3-phenylpropyl)thio]acetic acid moiety have revealed important structure-activity relationships (SAR) that inform drug design strategies:

  • The thioether linkage appears to contribute favorably to receptor binding affinity in certain molecular contexts.

  • Oxidation state modifications (conversion to sulfoxides or sulfones) can significantly impact binding properties and selectivity profiles.

  • The phenylpropyl portion provides hydrophobic interactions essential for binding to specific receptor pockets.

These SAR insights suggest that [(3-Phenylpropyl)thio]acetic acid serves as more than just a synthetic intermediate—it contributes pharmacophoric elements that influence the biological activity of the resulting compounds.

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